molecular formula C26H19NO3 B1586258 Phenolphthalein anilide CAS No. 6607-41-6

Phenolphthalein anilide

Cat. No. B1586258
CAS RN: 6607-41-6
M. Wt: 393.4 g/mol
InChI Key: YBLBHSSRHHJKEK-UHFFFAOYSA-N
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Description

Phenolphthalein anilide is a chemical compound with the molecular formula C26H19NO3 . It is also known as 3,3-bis(4-hydroxyphenyl)-2-phenyl-1-isoindolinone .


Molecular Structure Analysis

The molecular weight of Phenolphthalein anilide is 393.44 . Its molecular structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Phenolphthalein anilide are not detailed in the available resources, anilines, in general, have been studied extensively as reductants of environmental oxidants .


Physical And Chemical Properties Analysis

Phenolphthalein anilide is a solid at room temperature . It has a molecular weight of 393.44 and a density of 1.338g/cm3 . It has a boiling point of 610.2ºC at 760 mmHg .

Scientific Research Applications

Anion Exchange Membrane Materials for Microbial Fuel Cells

Phenolphthalein Anilide (PA) has been used in the synthesis of poly (ether sulfone) multiblock copolymers containing pendant quaternary ammonium (QA) and imidazolium (IM) groups . These copolymers have been evaluated as anion exchange membrane (AEM) materials . The AEMs were found to be flexible and mechanically strong with good thermal stability .

Superior Performance in Microbial Fuel Cells

The AEMs synthesized using Phenolphthalein Anilide showed superior performance in microbial fuel cells . They exhibited a maximum power density of 310 mW/m2 (at 0.82 A/m2), which was 1.7 and 2.8 times higher than the Nafion 117 and FAB-PK-130 membranes, respectively .

High Conductivity

The AEMs synthesized using Phenolphthalein Anilide exhibited higher conductivity (IECw = 1.3–1.5 mequiv./g, σ (OH −) = 30–38 mS/cm at 20 °C), lower water uptake and swelling . This is due to the distinct nanophase separated membrane morphology in the AEMs .

Good Thermal Stability

Phenolphthalein Anilide-based AEMs were found to have good thermal stability . This makes them suitable for applications that require materials to withstand high temperatures.

Use in Laboratory Reagents

Phenolphthalein Anilide, like Phenolphthalein, can be used as a laboratory reagent . It can be used in various chemical reactions and processes in the lab .

pH Indicator

Phenolphthalein Anilide can potentially be used as a pH indicator, similar to Phenolphthalein . It can be used to determine the acidity or alkalinity of a solution .

Safety and Hazards

Phenolphthalein anilide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Phenolphthalein anilide has been used in the synthesis of poly(ether sulfone) multiblock copolymers, which were evaluated as anion exchange membrane (AEM) materials . These AEMs showed promising results, indicating potential future applications in this area .

properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLBHSSRHHJKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019794
Record name 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenolphthalein anilide

CAS RN

6607-41-6
Record name 2,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-1H-isoindol-1-one
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Record name 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-
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Record name 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Record name 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Record name 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl
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Record name Phenolphthalein anilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Phenolphthalein anilide a suitable monomer for high-performance polymers?

A1: Phenolphthalein anilide possesses a cardo structure, characterized by a central carbon atom bonded to three aromatic rings. [, , ] This unique structure contributes to excellent thermal stability and solubility in various solvents, making PPA-based polymers suitable for applications requiring high-performance materials. [, ] For example, polyarylates derived from PPA exhibit a high glass transition temperature (Tg) ranging from 168-255°C and demonstrate thermal stability up to 416°C under a nitrogen atmosphere. []

Q2: How does the incorporation of Phenolphthalein anilide influence the properties of poly(arylene ether sulfone)s?

A2: When incorporated into poly(arylene ether sulfone)s, PPA enhances solubility and influences the degree of sulfonation, a crucial factor for proton exchange membrane applications. [] Studies show that varying the PPA mole ratio during copolymerization allows control over the degree of sulfonation, which in turn affects water uptake, ion exchange capacity, and proton conductivity of the resulting membranes. []

Q3: Can Phenolphthalein anilide be used to develop anion exchange membranes for microbial fuel cells?

A3: Yes, research demonstrates the feasibility of using PPA-based poly(ether sulfone) multiblock copolymers containing quaternary ammonium and imidazolium groups as anion exchange membranes (AEMs) in microbial fuel cells. [] These AEMs exhibit desirable properties such as flexibility, mechanical strength, good thermal stability, and well-defined nanophase separated morphology. [] This morphology leads to higher conductivity, lower water uptake, and ultimately, improved performance in microbial fuel cells compared to commercial membranes like Nafion 117 and FAB-PK-130. []

Q4: Are there any studies exploring the structure-property relationships of Phenolphthalein anilide-based polymers?

A4: Research on cardo copoly(arylene ether ketones) synthesized using PPA investigated the impact of molecular mass and chemical structure on properties like heat resistance, tensile strength, relaxation behavior, and rheological properties. [] This study highlights the influence of PPA on the final polymer characteristics and guides the development of materials with tailored properties.

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